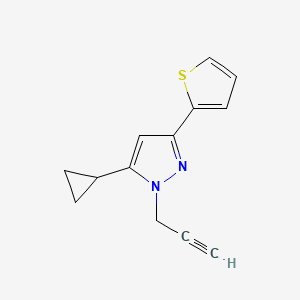

5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-cyclopropyl-1-prop-2-ynyl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-2-7-15-12(10-5-6-10)9-11(14-15)13-4-3-8-16-13/h1,3-4,8-10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAYBAUAWOVQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=CC(=N1)C2=CC=CS2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (CAS: 2098131-51-0) is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Cyclopropyl group : Enhances lipophilicity and may influence receptor binding.

- Propynyl chain : Contributes to the compound's reactivity and biological activity.

- Thiophene ring : Known for its electron-rich properties, which can enhance interactions with biological targets.

The molecular formula is with a molecular weight of approximately 231.31 g/mol.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study Findings:

- A series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated effectiveness against various bacterial strains, including E. coli and S. aureus.

Research Highlights:

- Compounds derived from similar scaffolds exhibited notable antibacterial activity, with some showing inhibition comparable to standard antibiotics .

COX Inhibition

In the context of cyclooxygenase (COX) inhibition, certain derivatives have been identified as COX-2 inhibitors, which are crucial in managing pain and inflammation.

Key Results:

- Derivatives were tested for COX activity, revealing moderate to high potency, with some compounds achieving IC50 values significantly lower than traditional COX inhibitors .

The biological activity of this compound is primarily attributed to:

- Receptor Modulation : Interaction with inflammatory mediators and receptors, leading to reduced cytokine production.

- Enzyme Inhibition : Targeting enzymes involved in inflammatory pathways (e.g., COX enzymes).

- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.

Data Summary Table

Scientific Research Applications

The biological activity of 5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is attributed to its interaction with various molecular targets, including enzymes and receptors. Key findings regarding its biological properties include:

Antimicrobial Efficacy : The compound has demonstrated significant antimicrobial activity against Mycobacterium tuberculosis, indicating its potential as a candidate for developing new antibiotics.

Mechanistic Insights : Binding studies suggest that structural modifications can enhance binding affinities, which may lead to improved biological activities. The dual action of the pyrazole moiety and the thiophene ring is critical for its efficacy.

Potential for Drug Development : The unique structure of this compound suggests it could be developed into therapeutic agents targeting infectious diseases, particularly those resistant to existing treatments.

Research Findings

Recent literature highlights several applications and research findings related to this compound:

Antimicrobial Applications

Studies have shown that this compound exhibits potent activity against various bacterial strains, including those resistant to conventional antibiotics. This positions it as a promising candidate in the fight against antimicrobial resistance.

Cancer Research

Preliminary studies indicate that the compound may possess anticancer properties. Research is ongoing to explore its effects on various cancer cell lines, focusing on mechanisms of action that could inhibit tumor growth or induce apoptosis.

Neurological Studies

There is emerging interest in the neuroprotective effects of this compound. Initial studies suggest potential benefits in models of neurodegenerative diseases, warranting further investigation into its mechanisms and efficacy.

Case Study 1: Antimicrobial Efficacy Against Mtb

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of 5-cyclopropyl-1-(prop-2-yn-1-y)-3-(thiophen-2-y)-1H-pyrazole against Mycobacterium tuberculosis. The results indicated that the compound exhibited a minimum inhibitory concentration comparable to established antibiotics, suggesting its potential as a new treatment option for tuberculosis.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on various cancer cell lines demonstrated that 5-cyclopropyl-1-(prop-2-yne)-3-(thiophen-2-y)-1H-pyrazole significantly inhibited cell proliferation. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways, highlighting its therapeutic potential in oncology.

Comparison with Similar Compounds

5-Isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

- Key Differences : The isopropyl group at position 5 (vs. cyclopropyl in the target compound) introduces greater steric bulk and reduced ring strain.

- Impact: Increased lipophilicity may enhance membrane permeability but reduce metabolic stability compared to the cyclopropyl analog. Pharmacological studies suggest isopropyl-substituted pyrazoles exhibit moderate MAO (monoamine oxidase) inhibition but lower selectivity than cyclopropyl derivatives .

5-Cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole

- Key Differences : A 4-nitrophenyl group replaces the propargyl chain at position 1, and a trifluoromethyl group substitutes the thiophene at position 3.

- Impact: The electron-withdrawing nitro and trifluoromethyl groups enhance electrophilicity, making this compound more reactive in nucleophilic substitution reactions. However, the absence of the thiophene moiety diminishes its CNS (central nervous system) activity, as sulfur-containing pyrazolines are critical for interactions with monoamine oxidase .

3-[(1E)-2-(Thiophen-2-yl)ethen-1-yl]-1H-pyrazole

- Key Differences : Lacks the cyclopropyl and propargyl groups but incorporates a conjugated ethenyl-thiophene system.

- Impact : The extended π-system improves fluorescence properties, making this analog useful in materials science. However, reduced steric shielding at position 5 correlates with lower thermal stability in crystallographic studies .

Crystallographic and Computational Insights

- Crystallographic Stability : The propargyl group in the target compound facilitates π-π stacking interactions in crystal lattices, as observed in SHELXL-refined structures . In contrast, nitro-substituted analogs exhibit higher thermal motion due to weaker hydrogen-bonding networks .

- Hydrogen Bonding : Mercury CSD analysis () reveals that thiophene-containing pyrazoles form C–H···S interactions, absent in trifluoromethyl-substituted analogs, contributing to their distinct packing motifs .

Preparation Methods

Multi-Step Synthesis Approach

The synthesis typically proceeds through a multi-step sequence involving:

Formation of the pyrazole core : Starting from a suitable 1,3-dicarbonyl compound or equivalent precursor, condensation with hydrazine or substituted hydrazine yields the pyrazole nucleus.

Introduction of the cyclopropyl group at position 5 : This can be achieved by using cyclopropyl-substituted diketones or by functional group transformations on the pyrazole ring post-cyclization.

Attachment of the propargyl group at N-1 : Nucleophilic substitution or alkylation of the pyrazole nitrogen with propargyl halides (e.g., propargyl bromide) under basic conditions introduces the prop-2-yn-1-yl substituent.

Incorporation of the thiophen-2-yl group at position 3 : This is often accomplished via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes with halogenated pyrazole intermediates.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Condensation of 1,3-dicarbonyl compound with hydrazine | Formation of 3-substituted pyrazole core |

| 2 | Alkylation | Propargyl bromide, base (e.g., K2CO3) | N-1 propargyl substitution |

| 3 | Cross-coupling | Pd or Cu catalyst, thiophene-2-boronic acid | Introduction of thiophen-2-yl at C-3 |

| 4 | Cyclopropyl introduction | Use of cyclopropyl-substituted precursors or cyclopropanation | Installation of cyclopropyl at C-5 |

This approach aligns with the general preparation methods of pyrazole derivatives involving nucleophilic substitution and cross-coupling reactions.

Analytical Characterization of the Compound

The purity and structure of this compound are confirmed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ^1H and ^13C NMR provide detailed information on the chemical environment of the protons and carbons, confirming substitution patterns.

Mass Spectrometry (MS) : Confirms molecular weight and fragmentation consistent with the proposed structure.

High-Performance Liquid Chromatography (HPLC) : Used to assess purity and separate impurities.

These techniques are standard in pyrazole derivative characterization.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C13H12N2S |

| Molecular Weight | 228.31 g/mol |

| Key Functional Groups | Pyrazole ring, cyclopropyl, propargyl, thiophen-2-yl |

| Synthetic Challenges | Regioselective substitution, maintaining alkyne integrity |

| Typical Yields | Moderate to good (50–85%) depending on step and conditions |

| Catalysts | Pd, Cu for cross-coupling; base for alkylation |

| Reaction Conditions | Mild to moderate temperatures, polar aprotic solvents |

| Analytical Techniques | NMR, MS, HPLC |

Summary of Preparation Method Analysis

The classical pyrazole synthesis via hydrazine and 1,3-dicarbonyl condensation remains the foundation for constructing the pyrazole core.

Functionalization at N-1 with propargyl groups is efficiently done via nucleophilic substitution with propargyl halides.

Introduction of the thiophen-2-yl substituent at C-3 is optimally achieved through palladium-catalyzed cross-coupling reactions, offering high regioselectivity and yield.

The cyclopropyl group at C-5 can be introduced either by using cyclopropyl-substituted starting materials or by late-stage cyclopropanation reactions.

Recent advances in catalyst-free and one-pot methods provide promising alternatives but require further adaptation for this specific compound.

Q & A

Q. Advanced Research Focus

- Dynamic NMR (DNMR) : Detects conformational flexibility in prop-2-yn-1-yl groups at varying temperatures.

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves disputes in tautomeric forms or stereochemical assignments .

What strategies are employed to analyze and reconcile contradictory biological activity data for this compound?

Basic Research Focus

Initial screening for anti-inflammatory or antibacterial activity often uses:

Q. Advanced Research Focus

- Metabolite profiling : LC-MS/MS detects active metabolites that may explain discrepancies between in vitro and in vivo results .

- Molecular docking : Compares binding affinities with target proteins (e.g., COX-2, bacterial enzymes) to validate mechanistic hypotheses .

How can regioselectivity challenges in pyrazole functionalization be addressed during derivatization?

Advanced Research Focus

Regioselective modification of the pyrazole core requires:

- Protecting groups : Temporary protection of the cyclopropyl or thiophene moieties to direct electrophilic substitution .

- Transition metal catalysis : Pd-catalyzed cross-coupling (e.g., Sonogashira for prop-2-yn-1-yl groups) ensures precise functionalization at the N1 position .

- Computational modeling : DFT calculations predict reactive sites based on frontier molecular orbitals (FMOs) .

What methodologies are used to evaluate the compound’s potential as a pharmacophore in drug design?

Q. Basic Research Focus

Q. Advanced Research Focus

- Cryo-EM or X-ray crystallography : Visualizes ligand-protein interactions at atomic resolution .

- Pharmacokinetic profiling : Radiolabeling (e.g., ) tracks absorption/distribution in animal models .

How do electronic effects of substituents (cyclopropyl, thiophene) influence the compound’s reactivity?

Q. Advanced Research Focus

- Cyclopropyl : Enhances electron density via conjugation, increasing susceptibility to electrophilic attack at the pyrazole C4 position .

- Thiophene : Electron-rich sulfur stabilizes radical intermediates during oxidation reactions .

- DFT calculations : Quantify substituent effects on HOMO-LUMO gaps and charge distribution .

What are the best practices for scaling up synthesis while maintaining yield and purity?

Q. Advanced Research Focus

- Flow chemistry : Continuous synthesis minimizes side reactions and improves reproducibility .

- DoE (Design of Experiments) : Optimizes parameters (solvent, catalyst loading) for large batches .

- PAT (Process Analytical Technology) : In-line FTIR or HPLC monitors reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.